5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
CAS No.: 2549049-48-9
Cat. No.: VC11817938
Molecular Formula: C15H16BrClN4O
Molecular Weight: 383.67 g/mol
* For research use only. Not for human or veterinary use.
![5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine - 2549049-48-9](/images/structure/VC11817938.png)
Specification
CAS No. | 2549049-48-9 |
---|---|
Molecular Formula | C15H16BrClN4O |
Molecular Weight | 383.67 g/mol |
IUPAC Name | 5-bromo-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Standard InChI | InChI=1S/C15H16BrClN4O/c16-12-7-19-15(20-8-12)21-5-2-11(3-6-21)10-22-14-1-4-18-9-13(14)17/h1,4,7-9,11H,2-3,5-6,10H2 |
Standard InChI Key | XDCOOZVBTZSRPW-UHFFFAOYSA-N |
SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=N3)Br |
Canonical SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=N3)Br |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
5-Bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine belongs to the pyrimidine class of heteroaromatic compounds, featuring a bromine atom at position 5 and a 4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl group at position 2. The molecular formula C₁₇H₁₆BrClN₄O corresponds to a molecular weight of 407.7 g/mol. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 5-Bromo-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
InChI Key | FZACDMROGYWBIZ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=C(C=N3)Br)C#N |
Topological Polar Surface Area | 76.3 Ų |
The presence of both bromine and chlorine atoms enhances electrophilic reactivity, while the piperidine moiety contributes to conformational flexibility .
Solubility and Stability
While explicit solubility data remain unpublished, computational models predict moderate lipophilicity (LogP ≈ 3.2) due to the bromine and chloropyridinyl groups. The compound’s stability under physiological conditions is inferred from analogs; for instance, related pyrimidine derivatives exhibit half-lives >24 hours in plasma at pH 7.4 .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine likely follows a modular approach:
-
Core Pyrimidine Formation: A Buchwald-Hartwig amination couples 5-bromo-2-chloropyrimidine with 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine .
-
Piperidine Functionalization: The piperidine intermediate is synthesized via nucleophilic substitution between 3-chloro-4-hydroxypyridine and 4-(chloromethyl)piperidine under basic conditions.
Key Reaction Conditions
A representative synthesis involves:
-
Catalyst: Pd(OAc)₂/Xantphos for C–N coupling (yield: 72–85%) .
-
Solvent System: Dimethylacetamide (DMAc) at 110°C for 18 hours.
-
Workup: Chromatographic purification (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol .
Table 1: Synthetic Parameters for Intermediate Isolation
Step | Reagent | Temperature | Time | Yield |
---|---|---|---|---|
1 | Pd(OAc)₂, Xantphos | 110°C | 18 h | 78% |
2 | K₂CO₃, DMAc | 80°C | 6 h | 85% |
Biological Activity and Mechanism
Endothelin Receptor Modulation
Structural analogs demonstrate potent inhibition of endothelin (ET) receptors, particularly ETₐ. For example, compound T-0201 (IC₅₀ ETₐ = 1.2 nM) reduced mean arterial pressure by −30 mmHg in hypertensive rat models . The bromopyrimidine scaffold enhances binding affinity by 10-fold compared to non-halogenated derivatives .
Enzymatic Targets
The cyano group at position 3 may interact with cysteine residues in kinase ATP-binding pockets. Preliminary docking studies suggest inhibition of ABL1 tyrosine kinase (ΔG = −9.8 kcal/mol), though experimental validation is pending.
Species | Route | Dose (mg/kg) | Cₘₐₓ (µM) | t₁/₂ (h) | AUC₀–∞ (µM·h) |
---|---|---|---|---|---|
Rat | Oral | 10 | 4.1 | 12 | 49.2 |
Dog | IV | 1 | 2.8 | 9 | 27.6 |
Toxicity Considerations
No hepatotoxicity was observed in rat models at 30 mg/kg/day for 28 days, contrasting with earlier analogs that induced cholestasis via bile salt transport inhibition .
Future Directions and Applications
Synthetic Chemistry Innovations
Flow chemistry techniques could enhance scalability, reducing Pd catalyst loading to <0.5 mol% while maintaining yields >70%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume